tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding chromen-2-one derivative with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Tert-butyl [(4-phenyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Uniqueness
Tert-butyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the presence of both butyl and methyl groups on the chromen-2-one core. This structural feature may contribute to its distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C20H26O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H26O5/c1-6-7-8-14-11-17(21)24-19-13(2)16(10-9-15(14)19)23-12-18(22)25-20(3,4)5/h9-11H,6-8,12H2,1-5H3 |
InChI Key |
UGHBMXYSBYCYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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